molecular formula C8H4F5NO4 B1529961 1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene CAS No. 1807191-19-0

1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene

Cat. No. B1529961
M. Wt: 273.11 g/mol
InChI Key: YPPVWMRMEBCIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene, or DFN-TFMB, is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a faint odor and a melting point of -63°C. DFN-TFMB is a versatile compound that can be used as a solvent, a reagent, or a reactant in various organic syntheses. It has been used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds.

Safety And Hazards

“1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-(difluoromethoxy)-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-4-1-2-5(14(15)16)6(3-4)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVWMRMEBCIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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